Cytotoxic Activity Against Triple-Negative Breast Cancer Cell Line MDA-MB-231
In a cytotoxicity assay using the MDA-MB-231 triple-negative breast cancer cell line, 7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibited an IC50 of approximately 27.6 μM [1]. This single-concentration-response value provides a baseline cytotoxic potency in a clinically relevant TNBC model. No direct head-to-head comparator data against structurally related analogs (e.g., 7-phenyl or 7-(4-chlorophenyl) derivatives) has been published in the same assay system, precluding direct differential claims. The IC50 of ~28 μM has been characterized by independent commentary as indicative of neither high potency nor likely selectivity, limiting procurement rationales to the compound’s use as a reference standard for scaffold-specific SAR exploration rather than a lead-like candidate [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 27.6 μM against MDA-MB-231 cells |
| Comparator Or Baseline | No-treatment control (100% viability baseline); no direct comparator compound tested in same study |
| Quantified Difference | ~27.6 μM reduction from baseline viability; no comparator delta calculable |
| Conditions | MDA-MB-231 human triple-negative breast cancer cell line; MTT or similar viability endpoint; exact assay duration and conditions not publicly detailed in accessible sources |
Why This Matters
This single data point establishes that the compound possesses measurable but weak cytotoxic activity in a TNBC model, informing users that its procurement value lies in scaffold-oriented SAR studies rather than as a potent lead compound.
- [1] Southan C. Hypothesis annotation referencing reported IC50 of ~28 μM for 7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine against MDA-MB-231 cells. Published 2017-09-23. View Source
